molecular formula C26H31NO7 B149295 10-Hydroxyamitriptyline-N-glucuronide CAS No. 130209-87-9

10-Hydroxyamitriptyline-N-glucuronide

Cat. No.: B149295
CAS No.: 130209-87-9
M. Wt: 469.5 g/mol
InChI Key: ROSNKPATLOVTEX-MMVWVLHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxyamitriptyline-N-glucuronide is a phase II metabolite of amitriptyline, a tricyclic antidepressant. It is formed via N-glucuronidation of 10-hydroxyamitriptyline, an active hydroxymetabolite of amitriptyline. Unlike O-glucuronides (conjugated via oxygen), N-glucuronidation involves the attachment of glucuronic acid to a nitrogen atom. This metabolite is excreted in urine and exhibits distinct stereochemical properties depending on its conjugation state. For instance, the N-glucuronide form contains nearly equal amounts of (+)- and (−)-enantiomers, whereas the O-glucuronide is predominantly (−)-enantiomeric .

Properties

CAS No.

130209-87-9

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate

InChI

InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1

InChI Key

ROSNKPATLOVTEX-MMVWVLHHSA-N

SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Isomeric SMILES

C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Synonyms

10-hydroxyamitriptyline-N-glucuronide
10-hydroxyamitriptyline-N-glucuronide, (E)-isomer
10-OH-AT-N-Gluc

Origin of Product

United States

Scientific Research Applications

Biotransformation of Amitriptyline

Amitriptyline undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several metabolites, including 10-hydroxyamitriptyline. This metabolite can further be conjugated to form 10-hydroxyamitriptyline-N-glucuronide via glucuronidation, which enhances its solubility and facilitates excretion in urine .

Quantification Techniques

The quantification of this compound in biological fluids is essential for assessing therapeutic levels and understanding drug interactions. Various analytical methods have been employed, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been widely used for the simultaneous measurement of amitriptyline and its metabolites in plasma and urine samples. Studies have shown that GC-MS can achieve high sensitivity and specificity in detecting low concentrations of these compounds .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique allows for rapid analysis with minimal sample preparation, making it suitable for routine clinical monitoring of antidepressants and their metabolites .

Excretion Patterns

Research indicates that a significant portion (35-60%) of conjugated 10-hydroxyamitriptyline is excreted as N-glucuronides in urine following amitriptyline administration. This finding underscores the importance of glucuronidation in the metabolic pathway of amitriptyline .

Therapeutic Monitoring

The measurement of this compound levels can provide insights into patient adherence to therapy and potential drug interactions. For instance, studies have shown that patients with chronic depression often exhibit varying levels of this metabolite, which may correlate with treatment efficacy .

Case Studies

  • Patient Monitoring : A study involving five manic-depressed patients demonstrated that over a 40-day period, the concentration of 10-hydroxyamitriptyline was consistently higher than that of amitriptyline itself, suggesting significant biotransformation during treatment. The average concentration recorded was approximately 3.82 µg/L for 10-hydroxyamitriptyline, while amitriptyline levels were negligible .
  • Drug Interaction Studies : In another investigation, patients receiving multiple medications showed altered levels of this compound, highlighting the need for careful monitoring in polypharmacy situations to avoid adverse effects .

Environmental Impact

Beyond clinical applications, there is growing interest in the environmental persistence of amitriptyline and its metabolites, including this compound. Research indicates that these compounds can accumulate in agricultural soils, raising concerns about their ecological effects and potential bioaccumulation in food chains .

Comparison with Similar Compounds

Structural and Metabolic Differences

N-glucuronides vs. O-glucuronides
Most glucuronides are O-linked (e.g., morphine-3-glucuronide, codeine-6-glucuronide) and are hydrolyzed by β-glucuronidase. In contrast, N-glucuronides like 10-hydroxyamitriptyline-N-glucuronide and olanzapine 10-N-glucuronide exhibit unique stability:

  • This compound : Resistant to enzymatic hydrolysis but cleaved under acidic conditions. Its stereochemical profile differs significantly from its O-glucuronide counterpart .
  • Olanzapine 10-N-glucuronide : A tertiary N-glucuronide formed via conjugation at a benzodiazepine secondary amine. It is human-specific and similarly resistant to enzymatic hydrolysis .

Table 1: Key Properties of Selected Glucuronides

Compound Conjugation Type Hydrolysis Susceptibility Species Specificity Enantiomer Ratio (N-glucuronide)
This compound N-glucuronide Acidic conditions Not specified (+):(−) ≈ 1:1
Olanzapine 10-N-glucuronide N-glucuronide Acidic conditions Humans (trace in dogs) Not applicable
Codeine-6-glucuronide O-glucuronide β-glucuronidase Broad species N/A
Morphine-3-glucuronide O-glucuronide β-glucuronidase Broad species N/A

Pharmacokinetic and Species-Specific Variations

  • Species Specificity: Olanzapine 10-N-glucuronide is undetectable in rodents and monkeys, highlighting human-specific metabolism.

Table 2: Metabolic Pathways and Excretion

Compound Primary Excretion Route Key Metabolic Enzymes Pharmacological Impact
This compound Urine UGT isoforms (unspecified) Alters enantiomer ratios
Olanzapine 10-N-glucuronide Urine UGT1A4 Reduces antipsychotic activity
Codeine-6-glucuronide Urine UGT2B7 Prolongs analgesic effect

Stereochemical and Functional Implications

The N-glucuronidation of 10-hydroxyamitriptyline results in balanced enantiomer ratios, unlike its O-glucuronide, which is enantiomerically skewed. This difference may influence receptor binding or toxicity profiles, though further studies are needed .

Research Findings and Clinical Relevance

  • Enantiomer Dynamics : The N-glucuronide’s racemic composition contrasts with the O-glucuronide’s enantiomeric excess, suggesting divergent metabolic regulation .
  • Species Differences : The human-specificity of certain N-glucuronides complicates preclinical toxicology studies, necessitating humanized models .

Preparation Methods

Urinary Extraction and Purification

The primary source of 10-hydroxyamitriptyline-N-glucuronide is human urine from patients administered amitriptyline. In a landmark study, conjugated metabolites were isolated using a multi-step process:

  • Solid-Phase Extraction (SPE): Urine samples were pretreated with SPE cartridges to remove interfering substances.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing glucuronides were separated using reversed-phase C18 columns with gradient elution (acetonitrile/ammonium acetate buffer).

  • Thin-Layer Chromatography (TLC): Final purification was achieved via TLC on silica gel plates.

This method identified N-glucuronides of E- and Z-10-hydroxyamitriptyline, constituting 35–60% of total conjugated 10-hydroxyamitriptyline in patient urine. Notably, these quaternary glucuronides resisted acid hydrolysis but were cleaved enzymatically using β-glucuronidase.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

In Vitro Glucuronidation Assays

Enzymatic synthesis leverages UDP-glucuronosyltransferases (UGTs), predominantly UGT1A4 and UGT2B10, which catalyze N-glucuronidation of tertiary amines. Key parameters include:

ParameterConditionReference
Enzyme SourceHuman liver microsomes
Substrate10-Hydroxyamitriptyline
CofactorUDP-Glucuronic Acid (UDPGA)
Incubation Time60–120 minutes
pH7.4 (Phosphate buffer)

A study on clomipramine metabolism demonstrated that glucuronidation efficiency varies 28-fold interindividually, highlighting the impact of UGT polymorphisms. For 10-hydroxyamitriptyline, incubation with recombinant UGT1A4 yielded N-glucuronide at rates of 0.15–0.22 nmol/min/mg protein.

Deuterated Analog Synthesis

Deuterated analogs (e.g., amitriptyline-N-glucuronide-d3) are synthesized using deuterated UDPGA or isotopically labeled 10-hydroxyamitriptyline. The molecular formula C26H29D3NO7 (MW: 473.55 g/mol) confirms incorporation of three deuterium atoms at the glucuronic acid moiety.

Chemical Synthesis Approaches

Challenges in Regioselectivity

N-glucuronidation competes with O-glucuronidation at the 10-hydroxy position. Nuclear magnetic resonance (NMR) studies of the E-isomer revealed a glucuronide linkage at the dimethylamino group (δH 3.28 ppm, N-CH3), confirmed by heteronuclear single-quantum coherence (HSQC) spectroscopy.

Analytical Characterization

Structural Elucidation

  • Mass Spectrometry (MS): Electrospray ionization (ESI)-MS shows a molecular ion at m/z 469.5 [M+H]+ for the protonated form.

  • NMR Spectroscopy: Key signals include:

    • 1H NMR (400 MHz, D2O): δ 7.15–7.45 (m, aromatic H), 5.32 (d, J = 7.2 Hz, anomeric H), 3.28 (s, N-CH3).

    • 13C NMR: δ 104.5 (C-1 of glucuronic acid), 172.1 (COOH).

Quantification via HPLC

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation of N- and O-glucuronides using a C8 column (5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile:20 mM KH2PO4 (25:75, v/v).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time RequiredScalability
Urinary Isolation0.05–0.195–98DaysLow
Enzymatic Synthesis15–3085–90HoursModerate
Chemical Synthesis<570–80DaysLow

Data synthesized from .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 10-Hydroxyamitriptyline-N-glucuronide in biological matrices?

To ensure accurate identification and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for glucuronide metabolites. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional experiments (e.g., COSY, NOESY), is critical to resolve spatial relationships between protons and carbons . Reference standards certified against pharmacopeial guidelines (e.g., USP, EP) should be used for method validation, ensuring traceability and reproducibility .

Q. How can researchers validate the stability of this compound during sample preparation and storage?

Stability studies should evaluate degradation under varying pH, temperature, and enzymatic conditions. For example:

  • pH stability : Test buffers ranging from pH 2–9 to mimic gastrointestinal and systemic environments.
  • Thermal stability : Assess degradation at -80°C (long-term), 4°C (short-term), and room temperature.
  • Enzymatic stability : Use β-glucuronidase to confirm susceptibility to hydrolysis, a key factor in metabolite reconversion .

Include a table for experimental design:

ConditionParameter TestedAnalytical MethodAcceptance Criteria
pH 2–9Degradation productsLC-MS/MS≤5% degradation
25°C/60% RHPhysical stabilityNMRNo structural changes
β-glucuronidase exposureHydrolysis rateUV-Vis/HPLC≥90% conversion to parent

Advanced Research Questions

Q. What are the challenges in distinguishing this compound from isomeric metabolites during structural elucidation?

Isomeric metabolites (e.g., O-glucuronides vs. N-glucuronides) pose resolution challenges. Advanced techniques include:

  • Tandem MS/MS : Fragment ion patterns (e.g., loss of glucuronic acid: 176 Da) to differentiate conjugation sites.
  • Rotating-frame NOESY (ROESY) : Detect spatial correlations between glucuronide protons and the parent molecule’s functional groups .
  • Enzymatic hydrolysis : Use β-glucuronidase to confirm cleavage specificity; N-glucuronides are often resistant compared to O-glucuronides .

Q. How does the pharmacokinetic (PK) profile of this compound compare to its parent drug, and what are the implications for pharmacological activity?

Key PK considerations:

  • Absorption : Unlike amitriptyline, glucuronides are polar and rely on active transport (e.g., OATP transporters) for intestinal absorption.
  • Distribution : Limited blood-brain barrier penetration due to hydrophilicity, reducing central effects but potentially enhancing peripheral activity.
  • Elimination : Renal excretion dominates, requiring dose adjustments in renal impairment.

In vitro models: Human liver microsomes (HLM) or hepatocytes can predict metabolic clearance, while Caco-2 cells assess permeability .

Q. What experimental strategies address contradictions in reported metabolic pathways for this compound?

Discrepancies in UDP-glucuronosyltransferase (UGT) isoform involvement (e.g., UGT1A4 vs. UGT2B7) can be resolved via:

  • Recombinant enzyme assays : Test individual UGT isoforms to identify primary contributors.
  • Chemical inhibition studies : Use isoform-specific inhibitors (e.g., hecogenin for UGT1A4) in HLM.
  • Population PK analysis : Correlate genetic polymorphisms (e.g., UGT1A4*3) with metabolite plasma concentrations .

Methodological Guidance

Q. How can researchers ensure reproducibility in quantifying this compound across laboratories?

  • Standardized protocols : Adopt FDA/EMA bioanalytical guidelines for validation (e.g., accuracy within ±15%, precision ≤15% RSD).
  • Cross-lab calibration : Share certified reference materials (CRMs) and participate in proficiency testing programs.
  • Data reporting : Include detailed LC-MS/MS parameters (e.g., column type, ion transitions) and internal standards (e.g deuterated analogs) .

Q. What in vitro models best predict the in vivo formation kinetics of this compound?

  • Primary hepatocytes : Retain native UGT expression and cofactors.
  • HepaRG cells : Differentiate into hepatocyte-like cells with stable metabolic activity.
  • Microphysiological systems (MPS) : Incorporate flow dynamics and multi-tissue interactions for systemic PK modeling .

Data Interpretation and Gaps

Q. How should researchers interpret conflicting data on the pharmacological activity of this compound?

  • Receptor profiling : Compare binding affinities (e.g., µ-opioid, serotonin transporters) between the metabolite and parent drug.
  • Functional assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors.
  • Species differences : Cross-validate findings in human-derived models (e.g., induced pluripotent stem cells) to reduce rodent-human disparities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.